molecular formula C5H2PSi5 B14393024 CID 78060503

CID 78060503

Cat. No.: B14393024
M. Wt: 233.47 g/mol
InChI Key: FNTYEKVVBLFICF-UHFFFAOYSA-N
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Description

CID 78060503 (CAS 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its structure comprises a pyrrolo[1,2-f][1,2,4]triazine core substituted with two chlorine atoms at positions 2 and 4, contributing to its unique physicochemical and biological properties .

Properties

Molecular Formula

C5H2PSi5

Molecular Weight

233.47 g/mol

InChI

InChI=1S/C5H2PSi5/c6-5(11)3(9)1(7)2(8)4(5)10/h6H2

InChI Key

FNTYEKVVBLFICF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C1[Si])[Si])([Si])P)[Si])[Si]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78060503 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and purification steps.

    Reaction Conditions: These reactions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

    Industrial Production: Large-scale production may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

CID 78060503 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

    Oxidation: Oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

CID 78060503 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78060503 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Key Properties:

  • Physicochemical Data: Boiling Point: Not explicitly reported, but computational models estimate moderate volatility due to its planar aromatic system and halogen substituents. Log S (ESOL): -2.57, indicating low aqueous solubility, typical of lipophilic heterocycles . Topological Polar Surface Area (TPSA): 41.6 Ų, consistent with moderate membrane permeability .
  • Synthetic Route :
    Synthesized via a multi-step reaction involving iodination and cyclization of precursor amines in the presence of N-ethyl-N,N-diisopropylamine and N,N-dimethylformamide (DMF) .

  • Leadlikeness: Scores within acceptable ranges, suggesting utility as a scaffold for medicinal chemistry optimization .

Comparison with Similar Compounds

CID 78060503 belongs to a class of halogenated pyrrolotriazines. Below is a detailed comparison with structurally analogous compounds (see Table 1) and functionally similar chemical inducers of dimerization (CIDs) (see Table 2).

Table 1: Structural Comparison of this compound and Analogous Heterocycles

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Log S (ESOL) PAINS Alerts Leadlikeness
This compound (CAS 918538-05-3) C₆H₃Cl₂N₃ 188.01 2,4-dichloro -2.57 None Yes
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C₉H₁₀ClN₃ 195.66 4-chloro, 5-isopropyl -2.89 None Yes
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆ClN₃ 167.60 7-chloro, 1-methyl -2.15 None Yes
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ 191.03 5,7-dichloro -2.72 None Yes

Key Observations :

  • Solubility : All analogs exhibit low aqueous solubility (Log S < -2), necessitating formulation optimization for pharmacological applications.
  • Leadlikeness : All compounds adhere to Lipinski’s rules, making them viable candidates for further drug development .

Table 2: Functional Comparison with Chemical Inducers of Dimerization (CIDs)

Compound Name Core Structure Cell Permeability Photocleavable Applications Limitations
This compound (Heterocyclic scaffold) Pyrrolotriazine Moderate No Antimicrobial agents, kinase inhibitors Low solubility, requires derivatization
Biotinylated α-Methylnitrobenzylrapamycin Rapamycin derivative Low Yes Targeted protein localization Requires extracellular photoactivation
pRap (Photocaged rapamycin) Rapamycin derivative High Yes Spatiotemporal control of mTOR signaling Off-target effects due to high diffusibility

Key Observations :

  • Mechanistic Differences : Unlike rapamycin-based CIDs, this compound lacks dimerization-inducing activity but shows promise in targeting enzymatic pathways due to its heterocyclic core .

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